Z,Z-Dienestrol-d6

Vue d'ensemble

Description

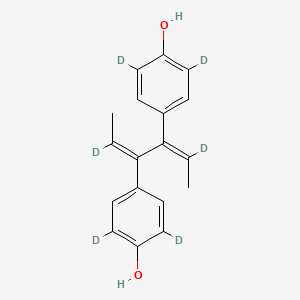

Z,Z-Dienestrol-d6: is a deuterium-labeled derivative of Z,Z-Dienestrol, a synthetic non-steroidal estrogen. The compound is characterized by the replacement of six hydrogen atoms with deuterium atoms, which makes it useful in various scientific research applications, particularly in the study of estrogen receptors and metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Z,Z-Dienestrol-d6 typically involves the reaction of Z,Z-Dienestrol with deuterating agents. The process includes the following steps:

Deuteration: Z,Z-Dienestrol is reacted with deuterium gas or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.

Purification: The resulting product is purified through crystallization or chromatography to obtain this compound in a high-purity form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of Z,Z-Dienestrol are subjected to deuteration using deuterium gas in reactors.

Isolation and Purification: The deuterated product is isolated and purified using industrial-scale chromatography or crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Z,Z-Dienestrol-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dihydro derivatives.

Substitution Products: Acylated or alkylated derivatives.

Applications De Recherche Scientifique

Z,Z-Dienestrol-d6 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of estrogenic compounds.

Biology: Employed in the study of estrogen receptor binding and signaling pathways.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estrogenic drugs.

Industry: Applied in the development of new estrogenic compounds and in quality control of pharmaceutical products

Mécanisme D'action

Z,Z-Dienestrol-d6 exerts its effects by binding to estrogen receptors in target cells. The mechanism involves:

Receptor Binding: The compound diffuses into target cells and binds to estrogen receptors.

Gene Transcription: The receptor-ligand complex enters the nucleus and binds to DNA, initiating or enhancing the transcription of estrogen-responsive genes.

Protein Synthesis: The transcriptional activation leads to the synthesis of proteins involved in various physiological processes

Comparaison Avec Des Composés Similaires

Diethylstilbestrol: A synthetic non-steroidal estrogen with similar estrogenic activity.

Hexestrol: Another synthetic estrogen with structural similarities to Z,Z-Dienestrol.

Dienestrol: The non-deuterated form of Z,Z-Dienestrol.

Uniqueness: Z,Z-Dienestrol-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications:

Enhanced Stability: Deuterium substitution increases the metabolic stability of the compound.

Isotopic Tracing: The deuterium atoms allow for precise tracking of the compound in metabolic studies.

Reduced Metabolism: The presence of deuterium can slow down the metabolic degradation, providing more accurate pharmacokinetic data

Activité Biologique

Z,Z-Dienestrol-d6 is a deuterium-labeled derivative of Z,Z-Dienestrol, which is a synthetic non-steroidal estrogen. The introduction of deuterium atoms enhances the compound's stability and allows for more precise tracking in biological studies. This article discusses the biological activity of this compound, focusing on its mechanism of action, applications in research, and comparative studies with similar compounds.

- Molecular Formula : C₁₈H₁₂D₆O₂

- Molecular Weight : 272.37 g/mol

- CAS Number : 91297-99-3

This compound exhibits its biological effects primarily through the following mechanisms:

- Receptor Binding : The compound binds to estrogen receptors (ERs) in target cells, particularly ERα and ERβ.

- Gene Transcription : The receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, initiating transcription of estrogen-responsive genes.

- Protein Synthesis : This activation leads to the synthesis of proteins that regulate various physiological processes, including cell proliferation and differentiation.

Biological Activity

This compound has shown significant biological activity in various studies:

- Estrogenic Activity : Like other estrogens, it increases the synthesis of sex hormone-binding globulin (SHBG) and affects reproductive tissues.

- Cancer Research : It has been utilized in studies investigating the role of estrogens in cancer development, particularly breast cancer. Research indicates that Z,Z-Dienestrol can promote tumor growth in certain animal models, similar to its non-deuterated counterpart .

Applications in Research

This compound is employed in several scientific domains:

- Pharmacokinetics : The deuterium labeling allows researchers to study the metabolism and distribution of estrogenic compounds more accurately. Deuteration can slow down metabolic degradation, providing clearer insights into pharmacokinetic profiles .

- Analytical Chemistry : It serves as a reference standard for analytical methods aimed at detecting estrogenic compounds in biological samples .

- Toxicology Studies : Its use in toxicological assessments helps elucidate the effects of synthetic estrogens on various biological systems.

Comparative Studies

The following table compares this compound with other related compounds:

| Compound | Estrogenic Activity | Binding Affinity | Stability | Applications |

|---|---|---|---|---|

| This compound | High | High | High | Pharmacokinetics, Cancer Research |

| Diethylstilbestrol | Very High | Very High | Moderate | Hormonal Therapy |

| Hexestrol | Moderate | Moderate | Low | Hormonal Therapy |

| Dienestrol | High | High | Moderate | Hormonal Therapy |

Case Studies

- Tumorigenesis Studies : A study involving Wistar-MS rats demonstrated that administration of Z,Z-Dienestrol led to a higher incidence of mammary tumors compared to controls. This study highlighted the compound's potential role as a promoter in hormone-dependent tumorigenesis .

- Pharmacokinetic Analysis : Research by Russak et al. (2019) indicated that deuteration affects the pharmacokinetic parameters of drugs, including half-life and clearance rates, making this compound a valuable tool for drug development studies .

- Comparative Metabolism Studies : Investigations into the metabolic pathways of this compound compared to non-deuterated versions revealed that deuteration alters metabolic rates significantly, providing insights into how structural modifications can influence drug behavior .

Propriétés

IUPAC Name |

2,6-dideuterio-4-[(2Z,4Z)-2,5-dideuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFQCUYFHCNBW-QNQXKPHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])/C(=C(/C)\[2H])/C(=C(\C)/[2H])/C2=CC(=C(C(=C2)[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747606 | |

| Record name | 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91297-99-3 | |

| Record name | 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.